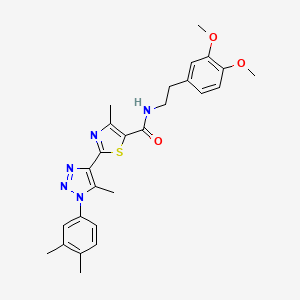![molecular formula C20H24N2O4S B2776183 N-[(4-Morpholin-4-ylthian-4-yl)methyl]-4-oxochromene-2-carboxamide CAS No. 2380184-19-8](/img/structure/B2776183.png)
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-4-oxochromene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-4-oxochromene-2-carboxamide, also known as MTC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MTC is a chromene-based compound that has been shown to have a wide range of biochemical and physiological effects, which makes it a promising candidate for further study.
Mecanismo De Acción
The mechanism of action of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-4-oxochromene-2-carboxamide is not fully understood, but it is thought to involve the inhibition of key enzymes involved in cell growth and proliferation. N-[(4-Morpholin-4-ylthian-4-yl)methyl]-4-oxochromene-2-carboxamide has been shown to inhibit the activity of topoisomerases, which are enzymes that play a critical role in DNA replication and repair. This inhibition can lead to the death of cancer cells and may also have anti-inflammatory effects.
Biochemical and Physiological Effects:
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-4-oxochromene-2-carboxamide has a wide range of biochemical and physiological effects. In addition to its potential as an anticancer agent and anti-inflammatory agent, N-[(4-Morpholin-4-ylthian-4-yl)methyl]-4-oxochromene-2-carboxamide has been shown to have antioxidant properties. It has also been shown to modulate the activity of key enzymes involved in glucose metabolism, which may have implications for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-4-oxochromene-2-carboxamide for lab experiments is its versatility. N-[(4-Morpholin-4-ylthian-4-yl)methyl]-4-oxochromene-2-carboxamide can be used in a wide range of assays, including cell viability assays, enzyme assays, and DNA binding assays. However, one limitation of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-4-oxochromene-2-carboxamide is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are many potential future directions for research on N-[(4-Morpholin-4-ylthian-4-yl)methyl]-4-oxochromene-2-carboxamide. One area of interest is the development of new synthetic methods for producing N-[(4-Morpholin-4-ylthian-4-yl)methyl]-4-oxochromene-2-carboxamide and related compounds. Another area of interest is the exploration of the potential therapeutic applications of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-4-oxochromene-2-carboxamide, including its potential as an anticancer agent and anti-inflammatory agent. Additionally, further research is needed to fully understand the mechanism of action of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-4-oxochromene-2-carboxamide and its effects on various biochemical and physiological processes.
Métodos De Síntesis
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-4-oxochromene-2-carboxamide can be synthesized using a variety of methods, including the reaction of 4-chloro-2-oxo-2H-chromene-3-carboxylic acid with morpholine and thioacetic acid. The resulting compound can then be further modified to produce N-[(4-Morpholin-4-ylthian-4-yl)methyl]-4-oxochromene-2-carboxamide. The synthesis of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-4-oxochromene-2-carboxamide is a complex process that requires careful attention to detail and a thorough understanding of organic chemistry.
Aplicaciones Científicas De Investigación
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-4-oxochromene-2-carboxamide has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is its potential as an anticancer agent. Studies have shown that N-[(4-Morpholin-4-ylthian-4-yl)methyl]-4-oxochromene-2-carboxamide has cytotoxic effects on a variety of cancer cell lines, including breast, colon, and lung cancer cells. Other areas of research include its potential as an anti-inflammatory agent, as well as its ability to modulate the immune system.
Propiedades
IUPAC Name |
N-[(4-morpholin-4-ylthian-4-yl)methyl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c23-16-13-18(26-17-4-2-1-3-15(16)17)19(24)21-14-20(5-11-27-12-6-20)22-7-9-25-10-8-22/h1-4,13H,5-12,14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLUSUYLCJONSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

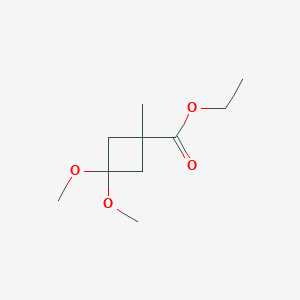
![(2Z)-2-[(4-carbamoylphenyl)imino]-7-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2776101.png)
![methyl 2-(1,7-dimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2776103.png)
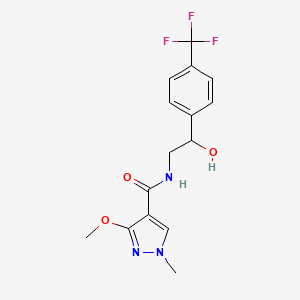
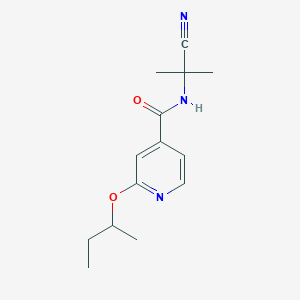
![2-[(1S,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]acetic acid](/img/structure/B2776107.png)
![2-(2-fluorophenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2776108.png)
![1-(4-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone](/img/structure/B2776114.png)
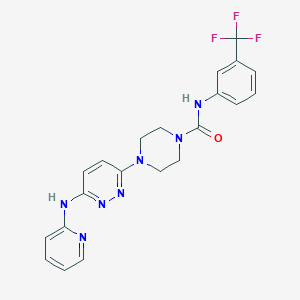
![Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfane](/img/structure/B2776117.png)
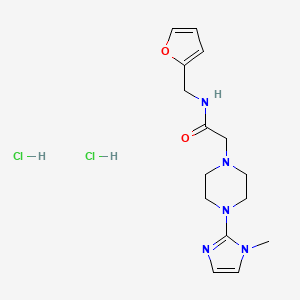
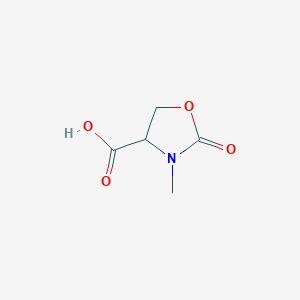
![4-[1-(1,3-Benzodioxol-5-yloxy)ethyl]-2-phenylpyrimidine](/img/structure/B2776122.png)
